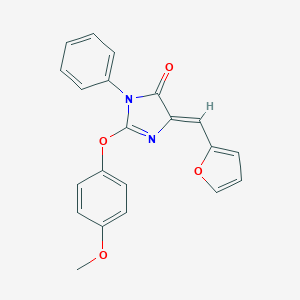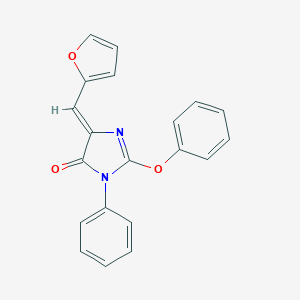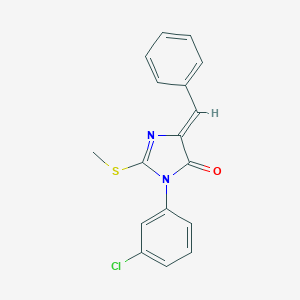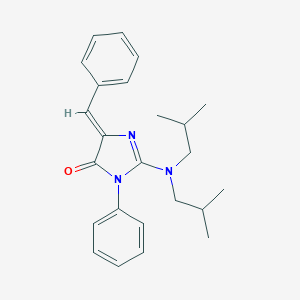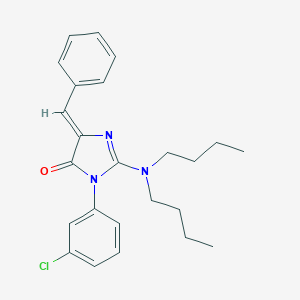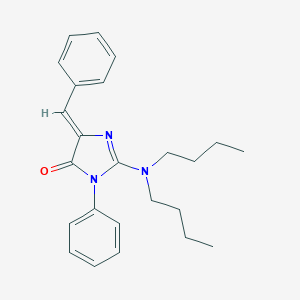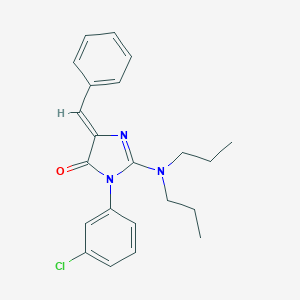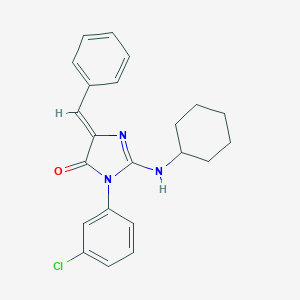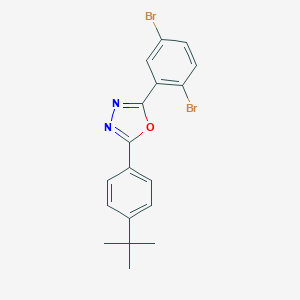
2-(4-Tert-butylphenyl)-5-(2,5-dibromophenyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Tert-butylphenyl)-5-(2,5-dibromophenyl)-1,3,4-oxadiazole, commonly known as TBO, is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. TBO is a versatile compound that has been extensively studied for its biological and chemical properties, which makes it an excellent candidate for various research applications.
Wirkmechanismus
The mechanism of action of TBO is not fully understood. However, it is believed that TBO interacts with biological molecules such as proteins and nucleic acids, which leads to changes in their conformation and function.
Biochemical and Physiological Effects:
TBO has been found to exhibit good biocompatibility and low toxicity, which makes it an excellent candidate for various biological applications. It has been investigated for its potential use in drug delivery systems, where it has shown good efficacy in delivering drugs to specific target sites. TBO has also been studied for its potential use in cancer therapy, where it has shown promising results in inhibiting cancer cell growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TBO is its excellent fluorescence properties, which makes it a useful tool for imaging and sensing applications. Additionally, TBO exhibits good biocompatibility and low toxicity, which makes it an excellent candidate for various biological applications. However, one of the limitations of TBO is its high cost, which can limit its use in large-scale applications.
Zukünftige Richtungen
There are several future directions for the research on TBO. One potential area of research is the development of new synthesis methods that can reduce the cost of TBO production. Additionally, further studies are needed to fully understand the mechanism of action of TBO and its potential applications in various fields. TBO can also be investigated for its potential use in other biological applications, such as bioimaging and biosensing.
Synthesemethoden
The synthesis of TBO involves the reaction of 2,5-dibromobenzonitrile and 4-tert-butylphenylhydrazine in the presence of a base, followed by cyclization with sodium methoxide. This method yields a high yield of TBO with excellent purity.
Wissenschaftliche Forschungsanwendungen
TBO has been extensively studied for its potential applications in various fields. It has been found to exhibit excellent fluorescence properties, which makes it a useful tool for imaging and sensing applications. TBO has also been investigated for its potential use in organic light-emitting diodes (OLEDs), where it has shown good efficiency and stability. Additionally, TBO has been studied for its potential use as a catalyst in various chemical reactions.
Eigenschaften
Molekularformel |
C18H16Br2N2O |
|---|---|
Molekulargewicht |
436.1 g/mol |
IUPAC-Name |
2-(4-tert-butylphenyl)-5-(2,5-dibromophenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H16Br2N2O/c1-18(2,3)12-6-4-11(5-7-12)16-21-22-17(23-16)14-10-13(19)8-9-15(14)20/h4-10H,1-3H3 |
InChI-Schlüssel |
GTXVDOWXOTZCNQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=C(C=CC(=C3)Br)Br |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=C(C=CC(=C3)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-chloro-N-[3-[4-[7-[4-[3-[(7-chloroquinolin-4-yl)amino]propyl]piperazin-1-yl]heptyl]piperazin-1-yl]propyl]quinolin-4-amine](/img/structure/B295902.png)
![7-Chloro-4-[4-(3-{4-[3-(4-{3-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]propyl}-1-piperazinyl)propyl]-1-piperazinyl}propyl)-1-piperazinyl]quinoline](/img/structure/B295903.png)
